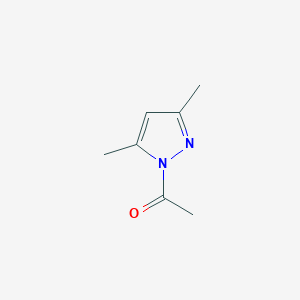
Methyl 3-sulfamoylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-sulfamoylpropanoate” is a chemical compound . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of “Methyl 3-sulfamoylpropanoate” is C4H9NO4S . Its InChI code is 1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) .Physical And Chemical Properties Analysis
“Methyl 3-sulfamoylpropanoate” is a powder at room temperature . Its molecular weight is 167.19 .Aplicaciones Científicas De Investigación
Cytotoxic Activity in Cancer Research
- Methyl derivatives, including Methyl 3-sulfamoylpropanoate, have been studied for their cytotoxic activity against human tumor cell lines. These compounds, derived from various acids like oleanolic and ursolic, showed promising EC50 values, indicating potential in cancer treatment research (Sommerwerk, Heller, & Csuk, 2015).
Chemical Synthesis and Reactions
- The compound has been utilized in chemical syntheses, such as in the one-pot stereoselective synthesis of methyl (2E)-3-aryl-2-hydroxymethylprop-2-enoates. This showcases its role in facilitating complex chemical reactions (Basavaiah, Padmaja, & Satyanarayana, 2000).
Environmental and Plant Studies
- Studies involving environmental contaminants like fluoroalkylether compounds have used Methyl 3-sulfamoylpropanoate derivatives in understanding plant uptake and degradation processes, contributing to environmental chemistry and plant science (Zhang, Cao, & Liang, 2021).
Electrolytes in Battery Technology
- In the development of lithium-ion batteries, Methyl 3-sulfamoylpropanoate derivatives have been researched as components of non-corrosive electrolytes. This highlights its application in advancing energy storage technologies (Brox et al., 2017).
Biomedical Applications
- The compound has been involved in studies focusing on biological processes and epigenetic landscapes, such as its use in studying the effects of dimethyl sulfoxide (DMSO) on human cellular processes, indicating its utility in biomedical research (Verheijen et al., 2019).
Pharmacological Research
- Although the user requested to exclude drug use, dosage, and side effects, it's noteworthy that Methyl 3-sulfamoylpropanoate derivatives have been investigated in the context of pharmacological properties and drug development.
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-sulfamoylpropanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO4S/c1-9-4(6)2-3-10(5,7)8/h2-3H2,1H3,(H2,5,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTSDDRYJKMPGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588499 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-sulfamoylpropanoate | |
CAS RN |
15441-08-4 |
Source


|
| Record name | Methyl 3-sulfamoylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00588499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-sulfamoylpropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B173645.png)
![Ethyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B173646.png)
![1,1/'-Sulphonylbis(4-{[(trifluoromethyl)sulphonyl]oxy}benzene)](/img/structure/B173648.png)









